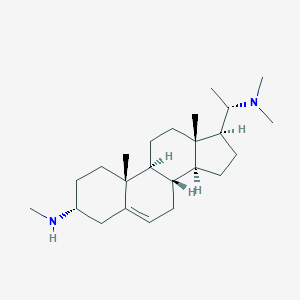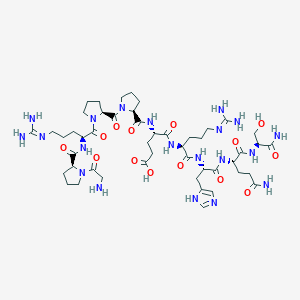
3,6-Dioxopiperazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxopiperazine-2-carbaldehyde is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by its unique structure, which includes a piperazine ring with two oxo groups and an aldehyde group. It is a highly important compound due to its diverse applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dioxopiperazine-2-carbaldehyde typically involves the reaction of a disubstituted ethylenediamine with an α-dicarbonyl compound . This reaction leads to the formation of the piperazine ring with the oxo groups at positions 3 and 6 and the aldehyde group at position 2. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk custom synthesis methods . These methods are designed to produce the compound in large quantities while maintaining high purity and consistency. The specific details of the industrial production process are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dioxopiperazine-2-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3,6-Dioxopiperazine-2-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antitumor activity . Additionally, the compound is used in various industrial processes, such as the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Dioxopiperazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s oxo and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of key enzymes and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,6-Dioxopiperazine-2-carbaldehyde include other dioxopiperazines, such as 2,5-dioxopiperazine and 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetamide .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,6-dioxopiperazine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-5(10)6-1-4(9)7-3/h2-3H,1H2,(H,6,10)(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSCUWDVACJAAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114183.png)






![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)
![1-Acetyl-2-chloro-2-[chloro-(3-nitrophenyl)methyl]indol-3-one](/img/structure/B114206.png)
